

Structure Elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

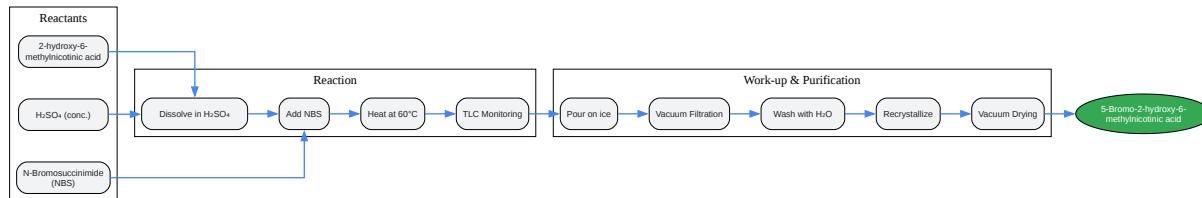
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of **5-Bromo-2-hydroxy-6-methylnicotinic acid**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

The synthesis of **5-Bromo-2-hydroxy-6-methylnicotinic acid** can be logically approached through the bromination of the precursor 2-hydroxy-6-methylnicotinic acid. This method is analogous to the synthesis of similar halogenated nicotinic acid derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Materials:


- 2-hydroxy-6-methylnicotinic acid
- N-Bromosuccinimide (NBS)

- Sulfuric acid (concentrated)
- Distilled water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-6-methylnicotinic acid in 100 mL of concentrated sulfuric acid with stirring.
- Slowly add 12.0 g of N-Bromosuccinimide (NBS) to the solution in small portions, ensuring the temperature does not exceed 50°C.
- After the addition is complete, heat the mixture to 60°C and maintain it at this temperature for 4 hours with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it carefully over 200 g of crushed ice.
- A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold distilled water (3 x 50 mL).
- Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-hydroxy-6-methylnicotinic acid.

- Dry the purified product in a vacuum oven at 60°C.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Bromo-2-hydroxy-6-methylnicotinic acid**.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~11.5	Singlet (broad)	1H	-OH
~8.2	Singlet	1H	H-4
~2.5	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~165	C-2
~150	C-6
~145	C-4
~115	C-3
~105	C-5
~20	-CH ₃

Table 3: Predicted IR Spectroscopy Data

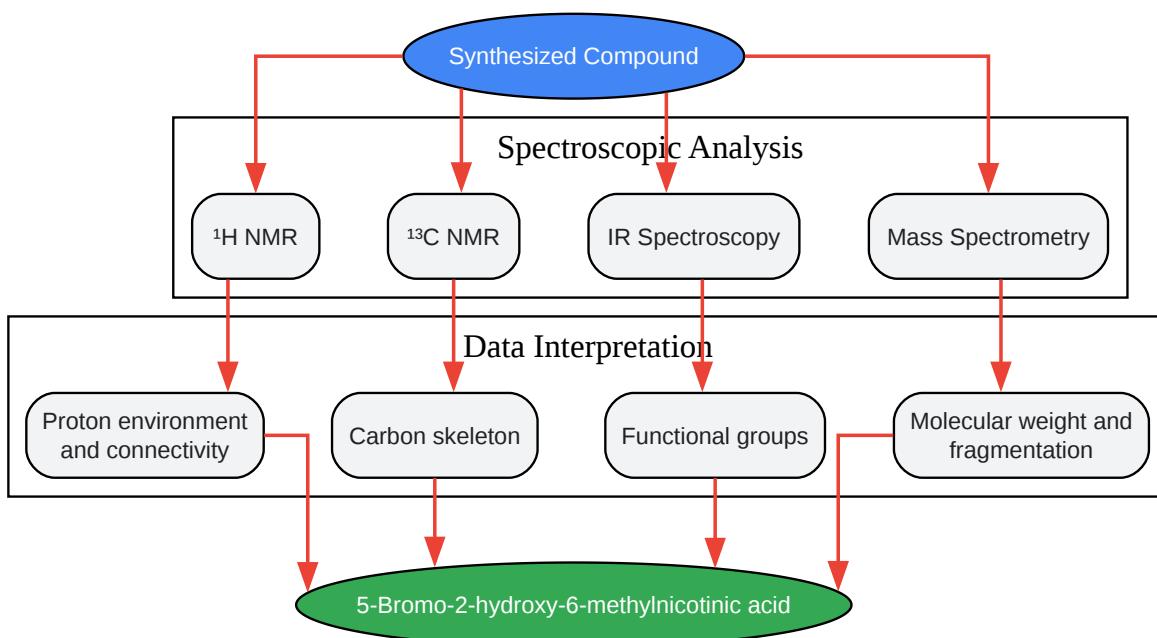
Wavenumber (cm ⁻¹)	Functional Group
3300-2500	O-H stretch (carboxylic acid, broad)
~3200	O-H stretch (hydroxyl)
~1700	C=O stretch (carboxylic acid)
~1600, ~1480	C=C and C=N stretching (aromatic ring)
~1200	C-O stretch
~700	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
231/233	[M] ⁺ molecular ion peak (presence of Br isotopes)
213/215	[M-H ₂ O] ⁺
186/188	[M-COOH] ⁺

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:


- Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural fragments.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structural elucidation of **5-Bromo-2-hydroxy-6-methylnicotinic acid** can be systematically achieved through a combination of a targeted synthetic approach and comprehensive spectroscopic analysis. The proposed synthesis via bromination of 2-hydroxy-6-methylnicotinic acid provides a viable route to obtain the target compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, based on established chemical principles and data from analogous structures, provide a clear roadmap for the confirmation of the final chemical structure. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar novel chemical entities.

- To cite this document: BenchChem. [Structure Elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1342473#5-bromo-2-hydroxy-6-methylnicotinic-acid-structure-elucidation\]](https://www.benchchem.com/product/b1342473#5-bromo-2-hydroxy-6-methylnicotinic-acid-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com